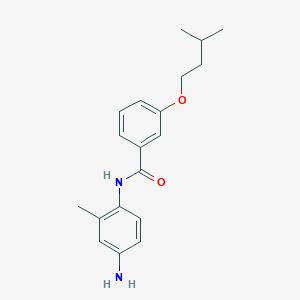

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-13(2)9-10-23-17-6-4-5-15(12-17)19(22)21-18-8-7-16(20)11-14(18)3/h4-8,11-13H,9-10,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZKHNYEALYOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.42 g/mol

- CAS Number : 1020057-83-3

The compound features an amine group, which is known to influence its interaction with biological targets, particularly enzymes and receptors.

This compound is hypothesized to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways. For instance, it has been noted to interact with histone deacetylases (HDACs), which play a crucial role in gene expression and cancer biology .

- Protein Binding : Its structure allows for potential binding to various proteins, influencing their activity and stability.

- Antiviral Activity : Similar compounds have shown efficacy against viral infections, including Ebola and Marburg viruses, suggesting that this compound may possess antiviral properties .

Antiviral Properties

Recent studies have highlighted the antiviral potential of related benzamide derivatives. For example, compounds with similar structural motifs have demonstrated significant inhibition of viral entry in cell cultures, with effective concentrations (EC50) below 10 μM against filoviruses . This suggests that this compound could be explored as a candidate for antiviral therapy.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit HDACs. HDAC inhibitors are recognized for their role in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the isopentyloxy group has been linked to enhanced antimicrobial activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of EBOV and MARV entry | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Activity against MRSA |

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of benzamide derivatives, this compound was tested alongside other compounds. The results indicated that it significantly inhibited viral entry at low micromolar concentrations, making it a promising candidate for further development in antiviral therapies targeting filoviruses .

Case Study: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that the compound led to G2/M phase arrest and increased apoptosis rates. These findings align with the established role of HDAC inhibitors in cancer treatment, suggesting that this compound could be developed for therapeutic use against specific cancers .

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is primarily studied for its potential therapeutic properties. Key applications include:

- Enzyme Inhibition : The compound is investigated as an enzyme inhibitor, targeting specific enzymes involved in disease pathways. Its structural characteristics enable it to bind effectively to active sites, modulating enzyme activity.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with cancer cell proliferation mechanisms. Its ability to interact with molecular targets relevant to tumor growth makes it a candidate for further drug development.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it suitable for conditions characterized by chronic inflammation.

Materials Science

In materials science, this compound serves as a precursor in the synthesis of advanced materials. Applications include:

- Polymer Development : The unique chemical properties of this compound facilitate its use in developing specialty polymers with tailored functionalities.

- Coatings and Functional Materials : Its incorporation into coatings can enhance durability and resistance to environmental factors, leading to innovative applications in industrial settings.

Organic Synthesis

The compound acts as a building block in organic synthesis, enabling the creation of more complex organic molecules. It is utilized in:

- Synthetic Methodologies : this compound is employed in various synthetic routes, contributing to the development of new methodologies in organic chemistry.

Comparison with Similar Compounds

Structural and Computational Analysis Tools

These tools enable precise determination of bond angles, torsional strains, and intermolecular interactions, which are critical for comparing bioactivity across analogs.

Commercial and Research Relevance

lists structurally similar benzamides (e.g., N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide) available from EOS Med Chem, underscoring their relevance in drug discovery pipelines. The variations in substituents reflect a strategic exploration of pharmacophore space to optimize target selectivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the multi-step synthesis of N-(4-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide?

- Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., pivaloyl chloride), controlling reaction stoichiometry, and using inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) and validation through -NMR (e.g., verifying aromatic proton integration) and HPLC (≥95% purity) are critical. Hazard analysis for intermediates, such as mutagenicity screening (Ames II testing), should precede scale-up .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Use -NMR to identify the isopentyloxy chain (δ 1.2–1.6 ppm for methyl groups) and aromatic protons (δ 6.8–7.5 ppm). FT-IR confirms the benzamide C=O stretch (~1650 cm). Mass spectrometry (ESI-MS) provides molecular ion validation, while fluorescence spectroscopy (if applicable) assesses electronic properties, referencing standards like anthracene for calibration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Crystallize the compound using vapor diffusion (e.g., DCM/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures via SHELXL, focusing on anisotropic displacement parameters. Use ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bonding (e.g., N–H···O interactions) .

Q. What experimental approaches assess the mutagenic potential of this compound in early-stage development?

- Methodological Answer : Conduct Ames II testing with Salmonella typhimurium TA98 and TA100 strains, both with/without metabolic activation (S9 liver homogenate). Compare revertant colony counts to positive controls (e.g., benzyl chloride) and calculate dose-response curves. Mutagenicity indices >2 indicate significant risk .

Q. How can target-specific pharmacological profiling guide therapeutic applications?

- Methodological Answer : Screen against kinase panels (e.g., Raf isoforms) using radiolabeled -ligands in competitive binding assays. Determine IC values via nonlinear regression (GraphPad Prism). Validate cellular activity with Western blotting (e.g., phospho-ERK suppression) .

Q. What computational strategies predict the impact of substituents on bioactivity and metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.